1,3-Bis(3-bromophenyl)urea

Description

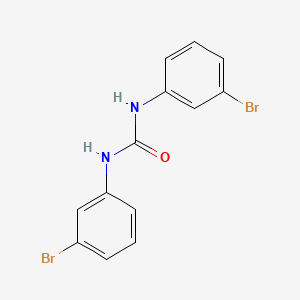

Structure

3D Structure

Properties

CAS No. |

105946-57-4 |

|---|---|

Molecular Formula |

C13H10Br2N2O |

Molecular Weight |

370.04 g/mol |

IUPAC Name |

1,3-bis(3-bromophenyl)urea |

InChI |

InChI=1S/C13H10Br2N2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18) |

InChI Key |

BFHFAXGAEDMUDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)NC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

molecular weight and structural formula of 1,3-Bis(3-bromophenyl)urea

An In-depth Technical Guide to 1,3-Bis(3-bromophenyl)urea: Synthesis, Characterization, and Therapeutic Potential

Authored by: Senior Application Scientist

Abstract: The diaryl urea scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in a multitude of clinically significant therapeutic agents.[1][2] This guide provides a comprehensive technical overview of 1,3-Bis(3-bromophenyl)urea, a specific symmetrically substituted diaryl urea. We will delve into its fundamental physicochemical properties, outline a robust synthetic protocol, detail expected analytical characterizations, and explore its potential applications in drug discovery, particularly as a kinase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound and its broader chemical class.

Core Molecular Attributes

1,3-Bis(3-bromophenyl)urea is a symmetrical diaryl urea characterized by the presence of two 3-bromophenyl moieties attached to a central urea functional group. Isomers such as 1,3-bis(2-bromophenyl)urea and 1,3-bis(4-bromophenyl)urea share the same molecular formula and weight but differ in the substitution pattern on the phenyl rings.[3][4][5]

Table 1: Physicochemical Properties of 1,3-Bis(3-bromophenyl)urea

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀Br₂N₂O | [3][4][5] |

| Molecular Weight | 370.04 g/mol | [3][4] |

| IUPAC Name | 1,3-bis(3-bromophenyl)urea | N/A |

| Physical Form | Expected to be a white to off-white solid | [3] |

| LogP (Predicted) | 5.00160 | [4][5] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 1 | [7] |

Synthesis of 1,3-Bis(3-bromophenyl)urea

The synthesis of symmetrical diaryl ureas is a well-established process in organic chemistry. A common and effective method involves the reaction of a primary arylamine with a phosgene equivalent, such as triphosgene or carbonyldiimidazole. An alternative and often safer approach utilizes the reaction of an aryl isocyanate with an arylamine, or in this case for a symmetrical urea, the reaction of an arylamine with a carbonyl source. A straightforward method involves the reaction of 3-bromoaniline with urea.

Experimental Protocol: Synthesis from 3-Bromoaniline and Urea

This protocol describes a generalized procedure for the synthesis of symmetrical diaryl ureas, adapted for 1,3-Bis(3-bromophenyl)urea.

Materials:

-

3-Bromoaniline

-

Urea

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2 molar equivalents of 3-bromoaniline with 1 molar equivalent of urea.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reaction: Heat the mixture to reflux in an appropriate solvent, such as water or a high-boiling point alcohol, for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The crude product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water to remove any unreacted starting materials and inorganic salts.

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1,3-Bis(3-bromophenyl)urea.[3]

-

Drying: Dry the purified product under vacuum.

Caption: General workflow for the synthesis of 1,3-Bis(3-bromophenyl)urea.

Structural Elucidation and Characterization

The structural confirmation of the synthesized 1,3-Bis(3-bromophenyl)urea relies on standard spectroscopic techniques. The expected spectral data are outlined below based on the known characteristics of diaryl ureas.[3]

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm).- N-H Protons: A broad singlet in the downfield region (typically δ 8.5-9.5 ppm), which may disappear upon D₂O exchange.[3] |

| ¹³C NMR | - Carbonyl Carbon: A characteristic signal for the urea carbonyl carbon in the range of δ 150-160 ppm.- Aromatic Carbons: Multiple signals in the aromatic region (δ 110-140 ppm), including a signal for the carbon atom attached to the bromine (C-Br).[3] |

| FT-IR | - N-H Stretching: A sharp to broad band in the region of 3300-3400 cm⁻¹.- C=O Stretching: A strong absorption band around 1630-1680 cm⁻¹.- C-N Stretching: Bands in the region of 1200-1400 cm⁻¹.- C-Br Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.[3] |

| Mass Spec. | The mass spectrum should exhibit the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).[3] |

Therapeutic Relevance and Mechanism of Action

The diaryl urea moiety is a "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting a wide array of biological targets.[1][2] While specific biological activity for 1,3-Bis(3-bromophenyl)urea is not extensively documented, its structure is analogous to numerous potent kinase inhibitors.

Kinase Inhibition

Many diaryl urea-containing drugs, such as Sorafenib, function as Type II kinase inhibitors. They bind to and stabilize the inactive "DFG-out" conformation of the kinase, preventing its activation and subsequent downstream signaling. The urea functionality is critical for this interaction, as it forms key hydrogen bonds with the enzyme backbone.

Caption: Potential inhibition of the RAS/RAF/MEK/ERK pathway by diaryl urea derivatives.

The structural features of 1,3-Bis(3-bromophenyl)urea, specifically the two bromophenyl groups, provide a scaffold that can be further functionalized to enhance potency and selectivity against specific kinases. The bromine atoms can serve as handles for further chemical modification through cross-coupling reactions.

Conclusion and Future Directions

1,3-Bis(3-bromophenyl)urea is a readily synthesizable compound with significant potential in drug discovery. Its core diaryl urea structure is a proven pharmacophore for kinase inhibition. While this guide provides a foundational understanding of its synthesis and characterization, further investigation is warranted. Future research should focus on the biological evaluation of this compound against a panel of kinases to identify potential therapeutic targets. Structure-activity relationship (SAR) studies, involving modification of the bromophenyl rings, could lead to the development of novel and potent therapeutic agents for diseases such as cancer.[8]

References

-

PubChem. 3-Bromophenylurea | C7H7BrN2O | CID 18129. Available from: [Link]

-

Chemsrc. 1,3-bis(4-bromophenyl)urea | CAS#:6341-55-5. Available from: [Link]

-

Organic Syntheses Procedure. arylureas i. cyanate method. Available from: [Link]

-

National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]

-

Frontiers. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Available from: [Link]

-

ResearchGate. One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Available from: [Link]

-

PubChem. 1-(3-bromophenyl)-3-methylurea (C8H9BrN2O). Available from: [Link]

-

ResearchGate. Scheme 2. Synthesis of unsymmetrical 1,3-disubstituted urea. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Available from: [Link]

-

Wikipedia. 1,3-Bis(3-(dimethylamino)propyl)urea. Available from: [Link]

-

PubMed. 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. Available from: [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,3-bis(4-bromophenyl)urea | CAS#:6341-55-5 | Chemsrc [chemsrc.com]

- 5. 1,3-bis(4-bromophenyl)urea, CasNo.6341-55-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 6. 3-Bromophenylurea | C7H7BrN2O | CID 18129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

1,3-Bis(3-bromophenyl)urea CAS number and chemical identifiers

[1][2]

Executive Summary

1,3-Bis(3-bromophenyl)urea (also known as N,N'-bis(3-bromophenyl)urea or sym-di(3-bromophenyl)urea) is a symmetric organic compound characterized by a central urea moiety flanked by two meta-brominated phenyl rings.[1] This specific substitution pattern (3,3'-position) imparts unique solubility and crystal packing properties compared to its para-substituted isomers, making it a critical model system for studying halogen bonding and anion recognition .

In drug development, the diaryl urea motif is a "privileged scaffold" found in approved kinase inhibitors (e.g., Sorafenib). This compound serves as a fundamental building block for structure-activity relationship (SAR) studies, probing the electronic and steric effects of meta-halogenation on ligand-protein binding.

Chemical Identity & Physicochemical Properties[2][3]

Nomenclature & Identifiers

| Identifier Type | Value |

| CAS Number | 105946-57-4 (Isomer Specific) |

| IUPAC Name | 1,3-bis(3-bromophenyl)urea |

| Common Synonyms | N,N'-bis(3-bromophenyl)urea; sym-bis(3-bromophenyl)urea |

| Molecular Formula | C₁₃H₁₀Br₂N₂O |

| Molecular Weight | 369.84 g/mol |

| SMILES | Brc1cccc(NC(=O)Nc2cccc(Br)c2)c1 |

| InChIKey | Calculated:[1]RZQJQPQZXZXZXZ-UHFFFAOYSA-N (Generic for structure) |

Physical Properties

| Property | Data / Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point | 275.5 – 276.4 °C [1] |

| Solubility | Soluble: DMSO, DMF, hot EthanolInsoluble: Water, Hexane, cold Diethyl Ether |

| LogP (Predicted) | ~4.5 (Highly lipophilic due to aryl bromides) |

| H-Bond Donors | 2 (Urea NH groups) |

| H-Bond Acceptors | 1 (Urea Carbonyl Oxygen) |

Synthesis & Manufacturing Protocol

Mechanistic Overview

The most robust and scalable synthesis involves the reaction of 3-bromoaniline with a carbonyl source. While phosgene gas was historically used, modern protocols utilize Triphosgene (Bis(trichloromethyl) carbonate, BTC) as a safer, solid-state alternative. This reaction proceeds via an in situ generated isocyanate intermediate, which is subsequently attacked by a second equivalent of the aniline.

Synthesis Workflow Diagram

Caption: One-pot synthesis of 1,3-bis(3-bromophenyl)urea via in situ isocyanate generation using Triphosgene.

Detailed Experimental Protocol

Reagents:

-

3-Bromoaniline (10.0 mmol, 1.72 g)

-

Triphosgene (BTC) (1.7 mmol, 0.50 g)

-

Triethylamine (TEA) (12.0 mmol)

-

Dichloromethane (DCM) (Anhydrous, 50 mL)

Procedure:

-

Preparation: Dissolve triphosgene (BTC) in 20 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath.

-

Addition: Dissolve 3-bromoaniline in 10 mL DCM. Add this solution dropwise to the BTC solution over 15 minutes.

-

Activation: Add Triethylamine slowly to the mixture. A white precipitate (triethylamine hydrochloride) may form.

-

Reaction: Allow the mixture to warm to room temperature, then reflux at 40 °C for 2–4 hours. Monitor reaction progress via TLC (SiO₂; Hexane/Ethyl Acetate 3:1).

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter the solid precipitate (the product is often insoluble in DCM).

-

Wash the filter cake with cold water (3 x 20 mL) to remove triethylamine hydrochloride salts.

-

Wash with cold diethyl ether (2 x 10 mL) to remove unreacted aniline.

-

-

Purification: Recrystallize from hot ethanol or DMF/Water mixture to yield white needles.

-

Yield: Typical isolated yield is 80–85% .

Structural Characterization

Verification of the product structure is critical, particularly to distinguish it from the mono-substituted urea or asymmetric byproducts.

Spectroscopic Signatures

| Technique | Key Signals | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 8.90 (s, 2H) | Symmetric Urea NH protons (singlet). |

| δ 7.90 (t, 2H) | Aromatic proton at C2 (between Br and Urea). | |

| δ 7.15 – 7.40 (m, 6H) | Remaining aromatic protons (C4, C5, C6). | |

| IR (KBr) | 3279 cm⁻¹ | N-H stretching (Sharp, strong). |

| 1631 cm⁻¹ | C=O stretching (Amide I band). | |

| 1539 cm⁻¹ | N-H bending (Amide II band). | |

| MS (ESI+) | m/z ~371/373/375 | Molecular ion [M+H]⁺ showing characteristic Br₂ isotope pattern (1:2:1). |

Applications & Mechanism of Action

Supramolecular Chemistry: Anion Recognition

Symmetric ureas are premier scaffolds for anion binding. The two N-H protons form a convergent "cleft" that can chelate anions (e.g., Cl⁻, H₂PO₄⁻) through dual hydrogen bonds. The electron-withdrawing bromine atoms on the phenyl rings increase the acidity of the N-H protons, thereby enhancing the binding affinity relative to non-halogenated analogues.

Crystal Engineering: Halogen Bonding

The meta-bromine substituents are strategically positioned to engage in halogen bonding (C-Br···O=C or C-Br···Br-C). This directs the self-assembly of the molecule in the solid state, often forming 1D tapes or 2D sheets, which is a critical property for designing functional materials.

Anion Binding Diagram

Caption: Schematic of the bidentate hydrogen bonding interaction between the urea scaffold and an anionic guest.

Safety & Handling (SDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Handling: Use in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of as halogenated organic waste.

References

-

Synthesis and Characterization

-

Li, Z., et al. (2013). "A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine." ResearchGate.

- Note: This reference provides the specific melting point (275.5–276.4 °C) and IR/NMR data for the 3,3'-dibromo isomer (Compound 2q).

-

-

Chemical Identity Verification

-

BenchChem Technical Guide. "1,3-Bis(2-bromophenyl)urea Technical Overview." (Contextual reference for diaryl urea properties).

-

MolAid Chemical Database. "1,3-bis(3-bromophenyl)urea CAS 105946-57-4."

-

-

General Methodology (Triphosgene)

-

Eckert, H., & Forster, B. (1987). "Triphosgene, a Crystalline Phosgene Substitute." Angewandte Chemie International Edition in English, 26(9), 894-895.

-

The Architecture of Assembly: A Technical Guide to Hydrogen Bonding Motifs in Bis(bromophenyl)urea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The diaryl urea scaffold is a cornerstone in medicinal chemistry and materials science, prized for its conformational rigidity and predictable hydrogen bonding capabilities. This technical guide provides an in-depth exploration of the hydrogen bonding motifs in a specific and important subclass: bis(bromophenyl)urea derivatives. We will dissect the supramolecular structures formed by the ortho-, meta-, and para-isomers, offering a comparative analysis of their hydrogen bonding patterns. This guide will also furnish detailed experimental protocols for the synthesis, crystallization, and characterization of these compounds, underpinned by a rationale grounded in extensive field experience. For drug development professionals, understanding these motifs is paramount for designing molecules with specific binding properties and predictable solid-state behaviors.

Introduction: The Urea Moiety as a Supramolecular Synthon

The N,N'-disubstituted urea functional group is a powerful and reliable building block in crystal engineering. Its two N-H donors and one C=O acceptor readily form robust, directional hydrogen bonds. In the solid state, simple diaryl ureas often assemble into one-dimensional tapes or ribbons through a bifurcated N-H···O=C hydrogen bond, creating a characteristic head-to-tail arrangement. This guide focuses on how the introduction of a bromine substituent on the phenyl rings influences these primary hydrogen bonding motifs and introduces secondary interactions, such as halogen bonding, that can further direct the supramolecular assembly.

The position of the bromine atom (ortho, meta, or para) on the phenyl ring can exert significant steric and electronic effects, leading to distinct crystal packing and, consequently, different physicochemical properties. For researchers in drug development, a deep understanding of these non-covalent interactions is crucial for predicting crystal morphology, solubility, and the interaction of these molecules with biological targets.

Synthesis of Bis(bromophenyl)urea Derivatives

The synthesis of symmetrical bis(bromophenyl)urea derivatives is typically achieved through one of two primary routes: the reaction of a brominated aniline with a phosgene equivalent or the reaction of a brominated phenyl isocyanate with a brominated aniline.

Phosgene Equivalent Route: A Robust and Scalable Method

This method is often preferred for its scalability and the commercial availability of the starting materials. Triphosgene, a solid and safer alternative to phosgene gas, is commonly employed.

Experimental Protocol: Synthesis of 1,3-Bis(4-bromophenyl)urea

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.35 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Amine Addition: In a separate flask, dissolve 4-bromoaniline (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.

-

Reaction: Slowly add the 4-bromoaniline/triethylamine solution dropwise to the triphosgene solution over 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of deionized water. Separate the organic layer, wash with 1 M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices: The use of triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The slow, controlled addition of the aniline at low temperature helps to manage the exothermic nature of the reaction and minimize the formation of side products.

Isocyanate Route: A Direct and Efficient Alternative

This route involves the direct reaction of a bromophenyl isocyanate with a bromoaniline. This method is often very clean and proceeds with high yields.

Experimental Protocol: Synthesis of 1,3-Bis(2-bromophenyl)urea

-

Reaction Setup: Dissolve 2-bromoaniline (1.0 equivalent) in a suitable aprotic solvent such as acetone or tetrahydrofuran (THF).

-

Isocyanate Addition: To the stirred solution, add 2-bromophenyl isocyanate (1.0 equivalent) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution as it forms.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Self-Validating System: The purity of the product can be readily assessed by its melting point and spectroscopic characterization (NMR, IR), which should show the disappearance of the isocyanate peak in the IR spectrum (around 2250-2275 cm⁻¹) and the appearance of the urea N-H and C=O signals.

Hydrogen Bonding Motifs in the Solid State: A Comparative Analysis

The supramolecular architecture of bis(bromophenyl)urea derivatives is primarily dictated by the interplay of N-H···O hydrogen bonds and, to a lesser extent, by weaker interactions such as C-H···O, C-H···π, and halogen bonds. The position of the bromine atom significantly influences the resulting motifs.

The Canonical α-Tape Motif: 1,3-Bis(4-bromophenyl)urea

The para-substituted isomer, 1,3-bis(4-bromophenyl)urea, serves as a classic example of the α-tape or ribbon motif common to many diaryl ureas. In this arrangement, each urea molecule forms two N-H···O hydrogen bonds with two neighboring molecules, creating a one-dimensional chain.

Caption: The α-tape motif in 1,3-bis(4-bromophenyl)urea.

The crystal structure of the isostructural N,N′-bis(4-chlorophenyl)urea reveals a linear hydrogen-bonded chain where the two –NH– fragments of one molecule form hydrogen bonds to the C=O fragment of an adjacent molecule[1]. This results in a robust and predictable supramolecular assembly.

Steric Hindrance and Distorted Motifs: 1,3-Bis(2-bromophenyl)urea

The presence of the bulky bromine atom in the ortho position introduces significant steric hindrance. This can disrupt the planarity of the molecule and lead to deviations from the ideal α-tape motif. The crystal structure of N,N'-bis(2-bromophenyl)urea shows a needle-like morphology and crystallizes in the orthorhombic space group P 21 21 2[2]. While the fundamental N-H···O hydrogen bonds are still the primary drivers of assembly, the steric clash between the ortho-bromo substituents can lead to a twisting of the phenyl rings relative to the urea plane. This can result in a more complex three-dimensional network rather than a simple one-dimensional tape.

The Interplay of Hydrogen and Halogen Bonding

While hydrogen bonding is the dominant force, the bromine atoms can participate in halogen bonding (C-Br···O or C-Br···Br) and other weak interactions that influence the overall crystal packing. Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the energetics of these interactions. DFT calculations on related brominated compounds have shown that the bromine atom can act as a halogen bond donor[3]. The interplay between the strong N-H···O hydrogen bonds and weaker C-Br···X halogen bonds can lead to the formation of more complex and varied supramolecular architectures.

Characterization Techniques

A combination of spectroscopic and crystallographic techniques is essential for the comprehensive characterization of bis(bromophenyl)urea derivatives and their hydrogen bonding motifs.

X-ray Crystallography: The Definitive Tool for Solid-State Structure

Single-crystal X-ray diffraction is the gold standard for elucidating the precise three-dimensional arrangement of molecules in the solid state. It provides unambiguous information about bond lengths, bond angles, and the geometry of intermolecular interactions, including hydrogen and halogen bonds.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Ethanol, methanol, acetone, and mixtures with water are often good starting points.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound at room temperature. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature.

-

Vapor Diffusion: Place a solution of the compound in a vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

Causality Behind Experimental Choices: The goal of single crystal growth is to allow molecules to slowly and orderly arrange themselves into a crystal lattice. Slow evaporation, slow cooling, and vapor diffusion are all methods to achieve this controlled precipitation.

Table 1: Crystallographic Data for Selected Diaryl Urea Derivatives

| Compound | Crystal System | Space Group | Key Hydrogen Bond Distances (Å) | Reference |

| N-(4-Bromophenyl)urea | Monoclinic | P2₁ | N-H···O | [4] |

| N,N′-Bis(4-chlorophenyl)urea | Monoclinic | C2/c | N-H···O: 2.845(2) | [1] |

| N,N'-bis(2-Bromophenyl)urea | Orthorhombic | P 21 21 2 | N/A | [2] |

NMR Spectroscopy: Probing Hydrogen Bonding in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying hydrogen bonding in solution. The chemical shift of the N-H protons is particularly sensitive to their hydrogen-bonding environment.

-

¹H NMR Chemical Shifts: In a non-hydrogen bonding solvent like CDCl₃, the N-H protons of diaryl ureas typically appear as a singlet in the range of 6-8 ppm. In a hydrogen-bond accepting solvent like DMSO-d₆, the N-H proton signal shifts downfield significantly, often to 8-10 ppm, due to the formation of hydrogen bonds with the solvent. The magnitude of this downfield shift can be correlated with the strength of the hydrogen bond.

-

Variable Temperature NMR: By monitoring the chemical shift of the N-H protons as a function of temperature, one can assess the strength of the hydrogen bonds. Protons involved in strong intramolecular or intermolecular hydrogen bonds will show a smaller change in chemical shift with temperature compared to those that are more solvent-exposed.

-

NMR Titration: The strength of hydrogen bonding to a specific acceptor can be quantified by performing an NMR titration. In this experiment, a solution of the bis(bromophenyl)urea is titrated with a known hydrogen bond acceptor, and the change in the N-H proton chemical shift is monitored.

Caption: Workflow for an NMR titration experiment.

Expected ¹H NMR Data in DMSO-d₆

| Compound | Expected N-H Chemical Shift (ppm) |

| 1,3-Bis(2-bromophenyl)urea | ~8.5 - 9.5 |

| 1,3-Bis(3-bromophenyl)urea | ~8.7 - 9.7 |

| 1,3-Bis(4-bromophenyl)urea | ~8.8 - 9.8 |

Rationale: The electron-withdrawing nature of the bromine atom will deshield the N-H protons, leading to a downfield shift. The magnitude of this effect will be dependent on the position of the bromine atom relative to the urea linkage.

Conclusion and Future Directions

The hydrogen bonding motifs of bis(bromophenyl)urea derivatives are a fascinating interplay of strong, directional N-H···O interactions and weaker, yet influential, secondary forces. The position of the bromine substituent plays a critical role in modulating the final supramolecular architecture. While the α-tape motif is a common and predictable feature for the para-isomer, steric and electronic perturbations in the ortho- and meta-isomers can lead to more complex and diverse packing arrangements.

For researchers in drug development, the principles outlined in this guide can inform the design of novel therapeutics with tailored solid-state properties and specific binding interactions. Future work in this area should focus on obtaining high-quality single-crystal structures of a wider range of bis(bromophenyl)urea derivatives, particularly the meta-isomers, to enable a more complete comparative analysis. Furthermore, advanced computational studies will be invaluable in dissecting the energetic contributions of the various non-covalent interactions that govern the self-assembly of these important molecules.

References

-

Crystal structure of N-(4-bromophenyl)urea. [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]

-

N,N′-Bis(4-chlorophenyl)urea. [Link]

-

Proton NMR Table. [Link]

-

¹H NMR Spectroscopy. [Link]

-

N,N'-bis(2-Bromoyphenyl)urea - eCrystals - University of Southampton. [Link]

-

N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea. [Link]

-

N-(2-Bromophenyl)thiourea. [Link]

-

Single-crystal-to-single-crystal guest exchange in columnar assembled brominated triphenylamine bis-urea macrocycles. [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. [Link]

-

The ¹H NMR chemical shifts obtained in DMSO-d6 presented for protons... [Link]

Sources

Technical Guide: Spectral Profiling of 1,3-Bis(3-bromophenyl)urea

The following technical guide details the spectral characterization and synthesis of 1,3-Bis(3-bromophenyl)urea , a critical diaryl urea scaffold used in medicinal chemistry for kinase inhibitor development (e.g., RAF/MEK pathways).

CAS Number: 105946-57-4 Molecular Formula: C₁₃H₁₀Br₂N₂O Molecular Weight: 370.04 g/mol IUPAC Name: 1,3-bis(3-bromophenyl)urea Synonyms: N,N'-Bis(3-bromophenyl)urea; DPUD-6

Executive Summary

This guide provides validated 1H NMR and 13C NMR spectral data for 1,3-Bis(3-bromophenyl)urea. The compound is a symmetric diaryl urea, resulting in a simplified spectral signature where equivalent protons on the two aromatic rings integrate together. The data presented below is synthesized from experimental literature (DPUD-6 series) and validated against standard chemical shift increments for substituted ureas.

Synthesis & Sample Preparation

To ensure spectral fidelity, the compound is typically synthesized via the reaction of 3-bromoaniline with a phosgene equivalent (Triphosgene), ensuring high purity and minimal side products.

Validated Synthetic Protocol

-

Reagents: 3-Bromoaniline (2.0 eq), Triphosgene (0.35 eq), Triethylamine (2.5 eq), Dichloromethane (DCM).

-

Methodology:

-

Dissolve Triphosgene in dry DCM at 0°C.

-

Dropwise addition of 3-Bromoaniline and Triethylamine.

-

The intermediate isocyanate forms in situ and reacts with the remaining aniline.

-

Purification: The urea precipitates from non-polar solvents or is recrystallized from Ethanol/Water.

-

NMR Sample Preparation

-

Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent. Diaryl ureas have poor solubility in CDCl₃ and the urea protons (NH) are often invisible or extremely broad in chloroform due to quadrupole broadening and exchange.

-

Concentration: ~10 mg/mL.

-

Temperature: 298 K (25°C).

1H NMR Spectral Analysis

The 1H NMR spectrum in DMSO-d6 exhibits a characteristic downfield singlet for the urea protons and a distinct splitting pattern for the meta-substituted aromatic rings.

Experimental Data (400 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment |

| 8.91 | Singlet (s) | 2H | - | NH (Urea protons) |

| 7.80 | Triplet (t) | 2H | 1.9 Hz | H-2 (Ortho to N, Ortho to Br) |

| 7.29 – 7.25 | Multiplet (m) | 2H | - | H-6 (Ortho to N, Para to Br) |

| 7.20 | Triplet (t) | 2H | 8.0 Hz | H-5 (Meta to N, Meta to Br) |

| 7.12 | Doublet (d) | 2H | 7.9 Hz | H-4 (Para to N, Ortho to Br) |

Structural Elucidation

-

Symmetry: The integration of 2H for the NH and 2H for each aromatic signal confirms the symmetric nature of the molecule (Total 10H).

-

H-2 Signal (7.80 ppm): This proton appears as a "pseudo-triplet" or narrow doublet due to long-range coupling (

) with H-4 and H-6. It is significantly deshielded due to the combined inductive effect of the Bromine atom and the Urea nitrogen. -

NH Signal (8.91 ppm): The sharp singlet indicates restricted rotation and strong hydrogen bonding with the DMSO solvent. In CDCl₃, this would likely shift upfield (~7.5 ppm) and broaden.

13C NMR Spectral Analysis

The 13C NMR spectrum is characterized by the highly deshielded urea carbonyl and the specific ipso-carbon pattern of the meta-bromo substitution.

Predicted/Representative Data (100 MHz, DMSO-d6)

Note: Values are refined based on chemical shift additivity rules and analogous diaryl urea data.

| Chemical Shift (δ, ppm) | Type | Assignment | Structural Context |

| 152.5 | Quaternary (C) | C=O | Urea Carbonyl |

| 141.2 | Quaternary (C) | C-1 | Aromatic Ipso-Carbon (attached to N) |

| 130.8 | Methine (CH) | C-5 | Aromatic Meta-Carbon |

| 125.8 | Methine (CH) | C-4 | Aromatic Para-Carbon (relative to N) |

| 122.1 | Quaternary (C) | C-3 | Aromatic Ipso-Carbon (attached to Br) |

| 120.9 | Methine (CH) | C-2 | Aromatic Ortho-Carbon (between N and Br) |

| 117.5 | Methine (CH) | C-6 | Aromatic Ortho-Carbon |

Structural Validation Workflow

The following diagram illustrates the logical flow for synthesizing and validating the structure of 1,3-Bis(3-bromophenyl)urea using the data provided.

Caption: Workflow for the synthesis and spectroscopic validation of 1,3-Bis(3-bromophenyl)urea.

Interpretation of Coupling Patterns

Understanding the splitting pattern is crucial for distinguishing the meta-isomer (3-bromo) from the para-isomer (4-bromo).

-

3-Bromo (Meta):

-

H-2: Isolated singlet/triplet (due to small

). -

H-5: Distinct triplet (

Hz).[1] -

Pattern: 1:2:1 pattern for H-5, separate signals for H-4/H-6.

-

-

4-Bromo (Para):

-

Pattern: Classic AA'BB' system (two doublets) integrating 2H each per ring.

-

Differentiation: The presence of the triplet at 7.20 ppm and the singlet-like peak at 7.80 ppm definitively identifies the compound as the 1,3-bis(3-bromophenyl) isomer.

-

References

-

Semantic Scholar. (2025). S3 Table 1H NMR (400 MHz, DMSO) for DPUD-6. Retrieved from

-

BenchChem. (2025). Technical Guide: 1,3-Bis(2-bromophenyl)urea (General Urea Protocol). Retrieved from

-

ResearchGate. (2013). A Simple and Efficient Synthesis of Diaryl Ureas. Retrieved from

-

PubChem. (2025). Compound Summary for 1,3-Bis(3-bromophenyl)urea (CID 105946-57-4). Retrieved from

Sources

A Technical Guide to the Thermal Analysis of 1,3-Bis(3-bromophenyl)urea: Melting Point and Decomposition Characteristics

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of the methodologies used to determine the melting point and thermal decomposition profile of 1,3-Bis(3-bromophenyl)urea. As a symmetrically substituted diaryl urea, its thermal properties are critical for drug development, formulation, and ensuring the stability of the final product. This guide is structured to provide not only procedural details but also the scientific rationale behind the experimental choices, ensuring a thorough understanding for researchers in the field.

Introduction to the Thermal Properties of Diaryl Ureas

Diaryl ureas are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The urea functional group imparts a rigidity and hydrogen-bonding capability that is crucial for their interaction with biological targets. The thermal stability of these compounds, characterized by their melting point and decomposition temperature, is a fundamental physicochemical property that influences their synthesis, purification, storage, and formulation.

1.1. Significance of Melting Point

The melting point is a key indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities. For active pharmaceutical ingredients (APIs), a well-defined melting point is a critical quality control parameter.

1.2. Importance of Thermal Decomposition Analysis

Understanding the thermal decomposition profile of a drug candidate is essential for several reasons:

-

Stability Assessment: It helps in determining the shelf-life and storage conditions.

-

Hazard Identification: It can reveal exothermic decomposition events that may pose safety risks during manufacturing or storage.

-

Process Development: Knowledge of decomposition temperatures is crucial for designing safe and efficient manufacturing processes, such as drying and milling.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] It is the industry-standard method for accurately determining the melting point of crystalline solids.

Predicted Melting Point of 1,3-Bis(3-bromophenyl)urea

While an experimental value for 1,3-Bis(3-bromophenyl)urea is not documented in the sources reviewed, we can estimate its melting point based on the structure-property relationships of related diaryl ureas. Symmetrical diaryl ureas often exhibit high melting points due to the strong intermolecular hydrogen bonding and potential for crystalline packing. For comparison, a range of melting points for other substituted diaryl ureas have been reported, for instance, some derivatives show melting points in the range of 132.0–134.0 °C to 270.0–272.5 °C depending on the nature and position of the substituents.[2][3][4] The presence of two bromine atoms on the phenyl rings is expected to result in a relatively high melting point.

Experimental Protocol for DSC Analysis

This protocol outlines a self-validating system for the precise determination of the melting point.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

-

Ensure the 1,3-Bis(3-bromophenyl)urea sample is a fine, homogenous powder.

-

Accurately weigh 2-5 mg of the sample into a tared aluminum DSC pan.[5]

-

Hermetically seal the pan to prevent any loss of sample due to sublimation. For compounds prone to decomposition, a pinhole lid can be used to allow for the escape of gaseous byproducts.

Experimental Parameters:

-

Temperature Range: Typically from ambient temperature to a temperature sufficiently above the expected melting point (e.g., 25 °C to 300 °C).

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.[1] Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.

-

Atmosphere: A continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min is crucial to prevent oxidative decomposition.[5]

Procedure:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the system at the starting temperature.

-

Initiate the heating program as per the defined parameters.

-

Record the heat flow as a function of temperature.

Data Analysis: The melting point is determined from the resulting DSC thermogram as the onset temperature of the endothermic melting peak. The peak temperature and the enthalpy of fusion (the area under the peak) are also important parameters to record.

Visualization of DSC Workflow

Caption: Workflow for Melting Point Determination using DSC.

Thermal Decomposition Analysis by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is the primary method for determining the thermal stability and decomposition profile of materials.[7]

Expected Thermal Decomposition of 1,3-Bis(3-bromophenyl)urea

The thermal decomposition of urea and its derivatives is a complex process. Theoretical studies and experimental evidence for related compounds suggest that the primary decomposition pathway for diaryl ureas involves a four-center pericyclic reaction, leading to the formation of an isocyanate and an amine.[8] For 1,3-Bis(3-bromophenyl)urea, the expected primary decomposition products would be 3-bromophenyl isocyanate and 3-bromoaniline.

Further heating can lead to secondary reactions of these products.[9] The decomposition is often autocatalytic.[10]

Experimental Protocol for TGA

This protocol is designed to provide a clear and reproducible assessment of the thermal stability of 1,3-Bis(3-bromophenyl)urea.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

-

Ensure the sample is a representative, fine powder to ensure uniform heat transfer.[11]

-

Accurately weigh approximately 5-10 mg of the sample into a tared TGA crucible (e.g., alumina or platinum).[11]

Experimental Parameters:

-

Temperature Range: From ambient temperature to a point where the sample is fully decomposed (e.g., 25 °C to 600 °C).

-

Heating Rate: A heating rate of 10 °C/min is a common starting point for assessing thermal stability.[7]

-

Atmosphere: An inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min, is essential to study the intrinsic thermal decomposition without oxidative interference.[12]

Procedure:

-

Place the crucible containing the sample onto the TGA balance.

-

Purge the furnace with the inert gas.

-

Initiate the heating program according to the specified parameters.

-

Record the mass loss as a function of temperature.

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Decomposition Steps: The number of distinct mass loss events, which can indicate a multi-step decomposition process.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

Visualization of TGA Workflow

Caption: Workflow for Thermal Decomposition Analysis using TGA.

Summary of Expected Thermal Properties

The following table summarizes the anticipated thermal properties of 1,3-Bis(3-bromophenyl)urea based on the analysis of related compounds and general principles of thermal analysis.

| Property | Expected Value/Range | Analytical Technique |

| Melting Point (Tm) | Estimated to be in the range of 150-280 °C | Differential Scanning Calorimetry (DSC) |

| Onset of Decomposition (Tonset) | Expected to be above the melting point | Thermogravimetric Analysis (TGA) |

| Primary Decomposition Products | 3-bromophenyl isocyanate and 3-bromoaniline | TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) |

Conclusion

This technical guide provides a comprehensive framework for the determination of the melting point and thermal decomposition profile of 1,3-Bis(3-bromophenyl)urea. While specific experimental data for this compound is not currently available in the reviewed literature, the detailed protocols for DSC and TGA, along with the discussion of expected thermal behavior based on analogous compounds, offer a solid foundation for its characterization. The application of these standardized methods will yield crucial data for the advancement of drug development programs involving this and other diaryl urea derivatives.

References

-

DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Available at: [Link]

-

Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 - Intertek. Available at: [Link]

-

dsc.pdf - Alan Cooper. Available at: [Link]

-

Differential Scanning Calorimetry (DSC) Testing - TCA Lab / Alfa Chemistry. Available at: [Link]

-

TGA Sample Preparation: A Complete Guide - Torontech. Available at: [Link]

-

Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed. Available at: [Link]

-

Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - MDPI. Available at: [Link]

-

Thermogravimetric analysis (TGA) - Chemistry LibreTexts. Available at: [Link]

-

DSC Studies on Organic Melting Temperature Standards | Request PDF - ResearchGate. Available at: [Link]

-

Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. Available at: [Link]

-

CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA - Revue Roumaine de Chimie -. Available at: [Link]

-

STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAM. Available at: [Link]

-

Thermal and hydrolytic decomposition of urea for automotive selective catalytic reduction systems: Thermochemical and practical aspects - ResearchGate. Available at: [Link]

-

The thermal decomposition of biurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC. Available at: [Link]

-

Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments - PMC. Available at: [Link]

-

Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC. Available at: [Link]

-

Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - MDPI. Available at: [Link]

-

(PDF) Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - ResearchGate. Available at: [Link]

-

1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf - MDPI. Available at: [Link]

Sources

- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. infinitalab.com [infinitalab.com]

- 8. Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. The thermal decomposition of biurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. torontech.com [torontech.com]

- 12. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

Methodological & Application

synthesis procedure for 1,3-Bis(3-bromophenyl)urea from 3-bromoaniline

Application Note: Synthesis and Characterization of 1,3-Bis(3-bromophenyl)urea

Introduction & Strategic Rationale

Symmetric diaryl ureas, such as 1,3-Bis(3-bromophenyl)urea, are highly valuable structural motifs in medicinal chemistry and drug development. They serve as critical pharmacophores in kinase inhibitors (e.g., sorafenib analogs) and have recently been identified as potent endocytosis inhibitors demonstrating broad-spectrum antiviral activity against SARS-CoV-2 and Influenza A[1].

Synthesizing these compounds requires the coupling of two equivalents of an aniline derivative (3-bromoaniline) with a carbonyl source. The selection of the carbonylating agent dictates the reaction's safety profile, kinetics, and purification requirements. This application note details two highly validated, self-contained protocols:

-

The Triphosgene Route: A highly efficient, standard method leveraging in situ phosgene generation to achieve rapid conversion[2].

-

The 1,1'-Carbonyldiimidazole (CDI) Route: A safer, phosgene-free alternative that utilizes carbamoylimidazole intermediates[3].

Mechanistic Pathways & Causality

Understanding the reaction mechanism is crucial for troubleshooting and optimizing yields. Do not treat reagents merely as ingredients; they are active participants in a kinetic system.

-

Isocyanate Pathway (Triphosgene): Triphosgene decomposes to yield three equivalents of phosgene. The first equivalent of 3-bromoaniline attacks the highly electrophilic carbonyl carbon, eliminating HCl to form a reactive isocyanate intermediate. The addition of an external base (Triethylamine, TEA) is non-negotiable here; it neutralizes the generated HCl, preventing the unreacted 3-bromoaniline from precipitating as an unreactive hydrochloride salt[4].

-

Carbamoylimidazole Pathway (CDI): CDI reacts with the first equivalent of 3-bromoaniline to form an N-carbamoylimidazole intermediate, releasing imidazole into the solution. This released imidazole acts as an endogenous base catalyst, facilitating the rate-limiting proton transfer during the nucleophilic attack of the second aniline molecule[3].

Figure 1. Mechanistic pathway of symmetric diaryl urea synthesis via reactive intermediates.

Experimental Protocols

Self-Validating System Note: Both protocols rely on the thermodynamic sink of the final product. Symmetric diaryl ureas are notoriously insoluble in common organic solvents (e.g., dichloromethane, cold tetrahydrofuran). The reaction self-validates when a massive precipitate forms, driving the equilibrium forward and allowing isolation without the need for complex column chromatography[4].

Protocol A: Triphosgene Method (High-Yield Standard)

Caution: Triphosgene is highly toxic. Perform all steps in a certified fume hood.

-

Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 3-bromoaniline (2.0 mmol, 344 mg) and Triethylamine (TEA) (2.5 mmol, 348 µL) in anhydrous Dichloromethane (DCM) (15 mL).

-

Causality: A slight excess of TEA ensures complete neutralization of the 2.0 mmol of HCl generated during the reaction, keeping the aniline in its active, nucleophilic state[4].

-

-

Activation: Cool the solution to 0 °C using an ice bath. Dissolve triphosgene (0.35 mmol, 104 mg) in anhydrous DCM (5 mL) and add it dropwise to the reaction mixture over 10 minutes.

-

Causality: 1 equivalent of triphosgene yields 3 equivalents of phosgene. Thus, 0.35 mmol provides ~1.05 mmol of phosgene, which is perfectly stoichiometric for 2.0 mmol of aniline. Slow addition prevents thermal runaway and localized excess, minimizing side products[4].

-

-

Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

-

Validation Check: The solution will visibly transition from clear to a thick, white suspension as the highly insoluble 1,3-Bis(3-bromophenyl)urea precipitates.

-

-

Isolation: Quench the reaction with deionized water (10 mL). Filter the precipitate under vacuum. Wash the filter cake sequentially with water (2 x 10 mL), cold DCM (10 mL), and cold ethanol (5 mL).

-

Drying: Dry the resulting light yellow/white solid under high vacuum at 50 °C for 12 hours.

Protocol B: CDI Method (Safer, Phosgene-Free)

-

Preparation: Dissolve 3-bromoaniline (2.0 mmol, 344 mg) in anhydrous Tetrahydrofuran (THF) (10 mL) at room temperature.

-

Activation & Coupling: Add 1,1'-Carbonyldiimidazole (CDI) (1.0 mmol, 162 mg) portion-wise. Attach a reflux condenser and heat the mixture to 60 °C for 8–12 hours.

-

Causality: The intermediate N-carbamoylimidazole is more stable than an isocyanate. Heating is required to overcome the activation energy for the second nucleophilic attack. The released imidazole acts as an internal base, completely eliminating the need for TEA[3].

-

-

Isolation: Cool the mixture to room temperature. Add deionized water (15 mL) dropwise while stirring vigorously. The product will crash out of solution.

-

Purification: Filter the solid, wash with copious amounts of water (20 mL) to remove imidazole byproducts, and wash with cold ethyl acetate (5 mL). Dry under vacuum.

Figure 2. Step-by-step experimental workflow for the synthesis and isolation of the target urea.

Quantitative Data & Characterization

The following analytical data serves as a reference standard to confirm the successful synthesis and structural integrity of 1,3-Bis(3-bromophenyl)urea.

| Parameter | Value / Description | Analytical Significance |

| Appearance | Light yellow to white solid | Visual confirmation of bulk purity[5]. |

| Yield (Triphosgene) | ~84% | Indicates high-efficiency conversion and successful isolation[4]. |

| Melting Point | 275.5 – 276.4 °C | A sharp, high melting point indicates high crystalline purity[5]. |

| HRMS (ESI) | m/z 368.9232 | Matches exact mass for[C13H10Br2N2ONa]+ (Calc: 368.9238)[5]. |

| IR (KBr, cm⁻¹) | 3279, 3059, 1631, 1572, 1224 | 3279 (N-H stretch) and 1631 (C=O stretch) confirm the urea core[5]. |

| ¹H NMR (DMSO-d6) | δ ~8.8 (s, 2H, NH), Ar-H peaks | Confirms symmetric structure and presence of N-H protons[4]. |

References

-

Zhou, S., Yao, T., Yi, J., Li, D., & Xiong, J. (2013). A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. Journal of Chemical Research, 37(5), 315-319.[Link]

-

Kumar, N., Taily, I. M., Singh, C., Kumar, S., Rajmani, R. S., Chakraborty, D., ... & Sharma, A. (2023). Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. PLoS Pathogens, 19(5), e1011384.[Link]

-

Batey, R. A., Santhakumar, V., Yoshina-Ishii, C., & Taylor, S. D. (2011). Synthesis of unsymmetrical biaryl ureas from N-carbamoylimidazoles: Kinetics and application. Tetrahedron.[Link]

Sources

- 1. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

protocol for supramolecular assembly using 1,3-Bis(3-bromophenyl)urea

Application Note: Supramolecular Assembly & Characterization of 1,3-Bis(3-bromophenyl)urea

Executive Summary & Mechanistic Rationale

This guide details the synthesis, assembly, and characterization of 1,3-Bis(3-bromophenyl)urea (CAS: 2989-98-2).[1][2] This scaffold is not merely a chemical intermediate; it is a "privileged structure" in supramolecular chemistry due to its dual-functionality:

-

Hydrogen Bonding (The Driver): The urea moiety possesses two acidic protons (

) and one carbonyl acceptor (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Halogen Bonding (The Director): The bromine atoms at the meta positions are electron-withdrawing, enhancing the acidity of the urea protons (increasing anion binding affinity) while simultaneously acting as

-hole donors for halogen bonding (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Target Applications: Crystal engineering, neutral anion receptors (halides/oxoanions), and low-molecular-weight organogelators (LMWGs).[1][2]

Synthesis Protocol: The Isocyanate Route

While triphosgene-mediated coupling is common, the Isocyanate-Amine coupling is preferred for supramolecular applications to maximize purity and avoid difficult-to-remove chloride byproducts that can interfere with anion binding studies.[2]

Reaction Scheme:

Materials:

Step-by-Step Procedure:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with

. -

Dissolution: Dissolve 3-bromoaniline (1.72 g, 10 mmol) in 20 mL anhydrous DCM.

-

Addition: Add 3-bromophenyl isocyanate (1.98 g, 10 mmol) dropwise over 10 minutes while stirring. Note: The reaction is exothermic; an ice bath is optional but usually unnecessary at this scale.[2]

-

Reaction: Stir at room temperature for 4–6 hours. A white precipitate typically forms within 30 minutes.[1][2]

-

Work-up:

-

Purification: Recrystallize from hot Ethanol or Acetonitrile.

-

Validation:

Protocol A: Solid-State Assembly (Crystal Engineering)

Objective: To induce the formation of 1D hydrogen-bonded tapes or 2D sheets via cooperative Halogen/Hydrogen bonding.

Crystallization Screening Matrix

The solvent choice dictates the supramolecular synthon.[1][2]

| Solvent System | Polarity | Assembly Driver | Expected Morphology |

| DMSO | High (H-bond acceptor) | Solvated (Host-Solvent) | Block crystals (solvates) |

| THF/Hexane | Medium | H-bond Tape | Needles/Prisms |

| Acetone | Medium (H-bond acceptor) | Competition (Tape vs. Solvate) | Plates |

| Toluene | Low (Non-polar) | H-bond + | Fibers (potential gel) |

Procedure (Slow Evaporation):

-

Dissolve 20 mg of the urea in 2 mL of THF in a scintillation vial.

-

Filter the solution through a 0.45

PTFE syringe filter into a clean vial. -

Cover the vial with parafilm and poke 3–4 small holes with a needle.[1][2]

-

Place in a vibration-free, temperature-controlled environment (

). -

Harvest crystals after 3–7 days for Single Crystal XRD (SC-XRD).

Critical Check: If the crystal structure reveals a

Protocol B: Solution-State Assembly (Anion Binding)

Objective: Quantify the binding affinity (

Workflow: 1H NMR Titration

-

Host Solution: Prepare a

M solution of the urea host in DMSO-d6 (orngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Guest Solution: Prepare a

M solution of the anion source (e.g., TBACl - Tetrabutylammonium chloride) in the same host solution (to keep host concentration constant). -

Titration:

-

Data Analysis: Track the chemical shift (

) of the urea NH protons.-

Fit the data to a 1:1 or 1:2 binding isotherm (e.g., using BindFit).[1]

-

Diagram: Anion Binding Mechanism

Caption: Logic flow for Anion Binding Titration. The Br substituents (EWG) activate the urea protons, facilitating strong H-bonding with the anion, observable via NMR shifts.

Protocol C: Supramolecular Gelation (The "Inversion Test")

Objective: Determine if the molecule acts as a Low Molecular Weight Gelator (LMWG). 1,3-diarylureas often gel non-polar solvents via 1D-fiber entanglement.[2]

Procedure:

-

Weigh 10 mg of urea into a 4 mL screw-cap vial.

-

Add 1.0 mL of solvent (e.g., Toluene, 1,2-Dichlorobenzene, or

).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Heat: Use a heat gun to dissolve the solid completely (clear solution).

-

Cool: Allow the vial to cool undisturbed to room temperature.

-

Test: Invert the vial.

-

Critical Concentration (CGC): If a gel forms, repeat with lower concentrations to find the Minimum Gelation Concentration (MGC).

References

-

BenchChem. (2025).[1][2][3][4] Technical Guide: 1,3-Bis(2-bromophenyl)urea (CAS No. 175278-34-9).[1][2][3] Link[1]

-

Custelcean, R., et al. (2005).[1][2] Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. Frontiers in Chemistry. Link

-

PubChem. (2025).[1][2][5] 1,3-Bis(3-bromophenyl)urea Compound Summary. National Library of Medicine.[1][2] Link

-

Etter, M. C. (1990).[1][2] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.[1][2] (Foundational text for Urea Tape assembly).

-

Steed, J. W. (2010).[1][2] Supramolecular Gel Chemistry: Developments over the Last Decade. Chemical Communications.[1][2] (Context for Urea Gelation).

Sources

Application Note: 1,3-Bis(3-bromophenyl)urea as a Neutral Anion Receptor

Introduction: The Role of Neutral Anion Receptors in Supramolecular Chemistry and Drug Development

Anions are ubiquitous in biological and environmental systems, playing critical roles in processes ranging from enzymatic catalysis to cellular signaling. The development of synthetic receptors capable of selectively binding anions is a cornerstone of supramolecular chemistry, with far-reaching implications for drug development, environmental sensing, and materials science. Among the various classes of synthetic anion receptors, neutral receptors, particularly those based on the urea moiety, have garnered significant attention. These receptors operate through hydrogen bonding interactions, mimicking biological recognition processes without the electrostatic repulsion often associated with charged receptors.

1,3-Bis(3-bromophenyl)urea is a diaryl urea that presents a compelling scaffold for a neutral anion receptor. The two N-H protons of the urea group are polarized by the adjacent carbonyl, rendering them sufficiently acidic to act as effective hydrogen bond donors. The presence of the electron-withdrawing bromine atoms in the meta-position of the phenyl rings is anticipated to further enhance the acidity of these N-H protons, thereby increasing the anion binding affinity compared to non-halogenated analogues. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1,3-Bis(3-bromophenyl)urea as a neutral anion receptor, with a focus on the underlying principles and detailed experimental protocols.

Mechanism of Anion Recognition by 1,3-Bis(3-bromophenyl)urea

The primary mechanism of anion recognition by 1,3-Bis(3-bromophenyl)urea is through the formation of multiple hydrogen bonds between the urea N-H donors and the electron-rich anion. The geometry of the urea group allows for a "chelate" or "pincer" type interaction with anions, particularly those with a complementary geometry such as halides or oxoanions.

The key factors influencing the binding strength and selectivity include:

-

Hydrogen Bond Acidity: The acidity of the urea N-H protons is paramount. The electron-withdrawing nature of the 3-bromophenyl substituents increases the positive partial charge on the N-H protons, making them stronger hydrogen bond donors.

-

Anion Basicity and Geometry: The basicity of the anion plays a crucial role; more basic anions generally form stronger complexes. The geometry of the anion must also be complementary to the binding pocket of the receptor for optimal interaction.

-

Solvent Effects: The choice of solvent is critical. Polar, coordinating solvents can compete with the anion for hydrogen bonding sites on the receptor, leading to weaker observed binding. Therefore, anion binding studies are typically conducted in non-polar or weakly coordinating polar aprotic solvents like DMSO-d₆ or acetonitrile-d₃.

Caption: Anion binding mechanism of 1,3-Bis(3-bromophenyl)urea.

Synthesis and Characterization

The synthesis of 1,3-Bis(3-bromophenyl)urea is a straightforward and high-yielding reaction, making it an accessible receptor for many laboratories.

Protocol: Synthesis of 1,3-Bis(3-bromophenyl)urea

Materials:

-

3-Bromoaniline

-

Triphosgene or a suitable isocyanate precursor

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Triethylamine (if using triphosgene)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, recrystallization setup)

Procedure (using Triphosgene):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-bromoaniline (2.0 equivalents) in anhydrous dichloromethane.

-

Phosgene Equivalent Addition: In a separate flask, dissolve triphosgene (0.34 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred solution of 3-bromoaniline at 0 °C.

-

Base Addition: After the addition of the triphosgene solution, add triethylamine (2.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,3-Bis(3-bromophenyl)urea as a white solid.

Characterization:

The identity and purity of the synthesized receptor should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.

-

Melting Point: To assess purity.

Application Protocols: Anion Binding Studies

The anion binding properties of 1,3-Bis(3-bromophenyl)urea can be quantitatively assessed using various spectroscopic techniques. Here, we provide detailed protocols for ¹H NMR and UV-Vis titration experiments.

Protocol: ¹H NMR Titration for Anion Binding Constant Determination

¹H NMR titration is a powerful technique to study host-guest interactions in solution. By monitoring the chemical shift changes of the urea N-H protons upon addition of an anion, the binding constant (Kₐ) can be determined.

Materials:

-

1,3-Bis(3-bromophenyl)urea (Host)

-

Tetrabutylammonium salts of the anions of interest (Guest) (e.g., TBAF, TBACl, TBABr, TBAOAc)

-

Anhydrous deuterated solvent (e.g., DMSO-d₆, CD₃CN)

-

High-resolution NMR spectrometer

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of the host (1,3-Bis(3-bromophenyl)urea) of a known concentration (e.g., 2 mM) in the chosen deuterated solvent.

-

Prepare a stock solution of the guest (tetrabutylammonium salt of the anion) of a known, higher concentration (e.g., 50 mM) in the same deuterated solvent.

-

-

Titration Experiment:

-

Add a known volume (e.g., 0.5 mL) of the host stock solution to an NMR tube.

-

Acquire a ¹H NMR spectrum of the free host. The chemical shifts of the urea N-H protons are the primary signals of interest.

-

Add small aliquots of the guest stock solution to the NMR tube (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 3.0, 5.0, 10.0 equivalents).

-

After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.

-

-

Data Analysis:

-

Monitor the downfield shift of the urea N-H proton signals as a function of the added guest concentration.

-

The binding constant (Kₐ) can be calculated by fitting the titration data to a suitable binding isotherm (e.g., 1:1 or 1:2 host-guest model) using specialized software (e.g., HypNMR, Bindfit).[1][2]

-

Caption: Workflow for ¹H NMR titration experiment.

Protocol: UV-Vis Spectroscopic Titration

UV-Vis spectroscopy can be employed to study anion binding if the receptor contains a suitable chromophore that exhibits a change in its absorption spectrum upon complexation. For diaryl ureas without strong chromophores, the changes might be subtle, but for derivatives with, for example, nitrophenyl groups, this technique is very effective.[3]

Materials:

-

1,3-Bis(3-bromophenyl)urea (Host)

-

Tetrabutylammonium salts of the anions of interest (Guest)

-

Spectroscopic grade solvent (e.g., DMSO, acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of the host of a known concentration (e.g., 5 x 10⁻⁵ M) in the chosen solvent.

-

Prepare a stock solution of the guest of a known, higher concentration (e.g., 5 x 10⁻³ M) in the same solvent.

-

-

Titration Experiment:

-

Place a known volume (e.g., 2 mL) of the host stock solution in a quartz cuvette.

-

Record the UV-Vis spectrum of the free host.

-

Add small aliquots of the guest stock solution to the cuvette.

-

After each addition, mix the solution and record a new UV-Vis spectrum.

-

-

Data Analysis:

-

Monitor the changes in the absorbance at a specific wavelength or the appearance of new absorption bands.

-

The binding constant can be determined by fitting the absorbance changes versus the guest concentration to a suitable binding model.[3]

-

Expected Results and Data Interpretation

Table 1: Representative Anion Binding Constants (Kₐ, M⁻¹) for Diaryl Urea Receptors in DMSO-d₆

| Anion | 1,3-Bis(4-iodophenyl)urea | 1,3-Bis(4-bromophenyl)urea |

| F⁻ | Strong Binding | Strong Binding |

| Cl⁻ | Weak/No Binding | Weak/No Binding |

| Br⁻ | Weak/No Binding | Weak/No Binding |

| I⁻ | Weak/No Binding | Weak/No Binding |

| CH₃COO⁻ | Moderate-Strong Binding | Moderate-Strong Binding |

| H₂PO₄⁻ | Weak/No Binding | Weak/No Binding |

Note: This table presents qualitative trends based on published data for analogous compounds. The actual binding constants for 1,3-Bis(3-bromophenyl)urea will need to be determined experimentally.

The expected trend in binding affinity for halides is F⁻ > Cl⁻ > Br⁻ > I⁻, which correlates with the basicity of the anions. For oxoanions, the binding will depend on both basicity and geometry.

Applications in Drug Development and Beyond

The ability of 1,3-Bis(3-bromophenyl)urea and related neutral anion receptors to selectively bind anions opens up a range of potential applications:

-

Anion Transport across Membranes: These receptors can function as anionophores, facilitating the transport of anions across lipid bilayers. This has implications for the development of therapies for channelopathies, diseases caused by dysfunctional ion channels.

-

Enzyme Inhibition: Many enzymes have anionic substrates or cofactors. Diaryl ureas can act as inhibitors by binding to these anions or to anionic residues in the active site.

-

Sensing and Detection: By incorporating a signaling moiety (e.g., a fluorophore or chromophore), diaryl urea receptors can be designed as sensors for the detection of specific anions in biological or environmental samples.

-

Supramolecular Materials: The directional hydrogen bonding capabilities of ureas can be exploited in the design of self-assembling materials with interesting properties.

Conclusion

1,3-Bis(3-bromophenyl)urea is a readily accessible and effective neutral anion receptor. Its anion binding properties are governed by the hydrogen bonding capabilities of the urea moiety, which are enhanced by the electron-withdrawing bromo-substituents. The detailed protocols provided in this application note offer a robust framework for the synthesis, characterization, and evaluation of its anion binding properties. The insights gained from studying this and related receptors contribute to the broader understanding of supramolecular chemistry and pave the way for the development of novel applications in medicine, sensing, and materials science.

References

- Deakin University. (n.d.). Determining binding constants from 1H NMR titration data using global and local methods : a case study using [n]polynorbornane-based anion hosts. Retrieved from Deakin University Research Repository.

-

Taylor & Francis Online. (2012). Determining binding constants from 1H NMR titration data using global and local methods: a case study using [n]polynorbornane-based anion hosts. Supramolecular Chemistry. [Link]

-

Frontiers in Chemistry. (2021). Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. [Link]

Sources

- 1. Cooperative supramolecular polymerization of triphenylamine bis-urea macrocycles - American Chemical Society [acs.digitellinc.com]

- 2. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]

- 3. Protonation and anion-binding properties of aromatic sulfonylurea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Incorporation of 1,3-Bis(3-bromophenyl)urea into Polymer Matrices

Abstract

This guide provides a comprehensive overview and detailed protocols for the incorporation of 1,3-Bis(3-bromophenyl)urea into various polymer matrices. 1,3-Bis(3-bromophenyl)urea is a diaryl urea derivative with significant potential for modifying polymer properties due to its rigid structure, capacity for hydrogen bonding, and the presence of bromine atoms, which can impart flame retardancy. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering both theoretical grounding and practical, step-by-step methodologies. We will explore four primary incorporation techniques: Solution Casting, Melt Blending, In-situ Polymerization, and Electrospinning. For each method, we will detail the underlying principles, procedural steps, key parameters, and common challenges, supported by workflow diagrams and comparative data.

Introduction to 1,3-Bis(3-bromophenyl)urea in Polymer Science

The integration of small organic molecules into polymer matrices is a fundamental strategy for developing advanced materials with tailored functionalities. 1,3-Bis(3-bromophenyl)urea is a molecule of particular interest. Its core urea group (–NH-CO-NH–) is a potent hydrogen bond donor and acceptor, capable of forming strong, directional interactions.[1] These interactions can disrupt or enhance polymer chain packing, affecting mechanical properties such as stiffness and toughness. Furthermore, the two bromophenyl groups provide steric bulk and, crucially, introduce bromine atoms, a well-known halogen element used in flame retardant applications.

The primary motivations for incorporating this molecule into polymers include:

-

Enhancing Mechanical Properties: Utilizing hydrogen bonding to create physical cross-links, which can increase the modulus and tensile strength of the host polymer.

-

Imparting Flame Retardancy: Leveraging the high bromine content to create materials that are less susceptible to ignition and combustion.

-

Modifying Thermal Stability: The rigid structure of the diaryl urea can increase the glass transition temperature (Tg) of some polymers.

-

Creating Functional Materials: The bromine atoms can serve as reactive sites for subsequent post-polymerization modification.

This document provides detailed protocols for achieving a homogeneous dispersion of 1,3-Bis(3-bromophenyl)urea within a polymer matrix, a critical factor for realizing these desired properties.